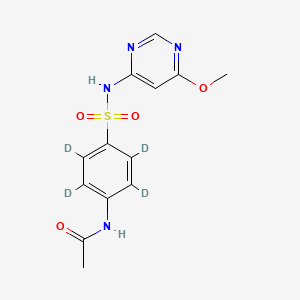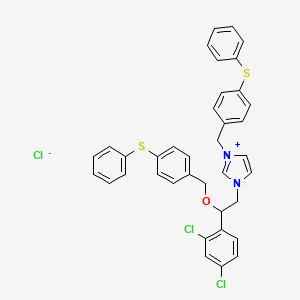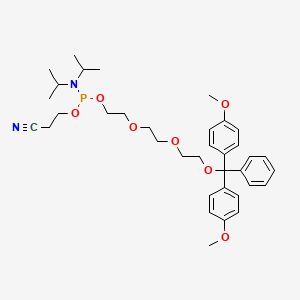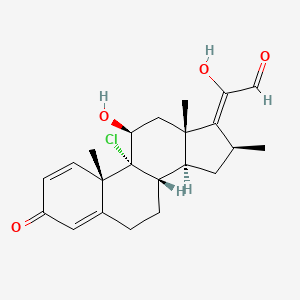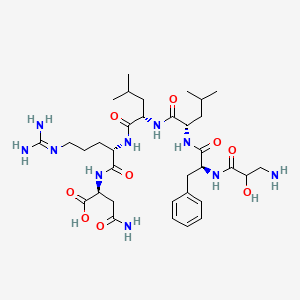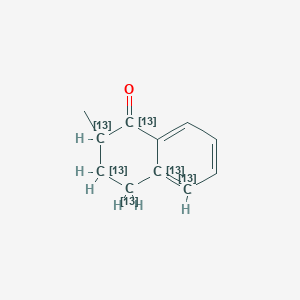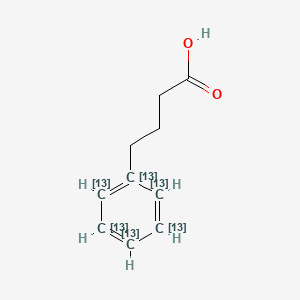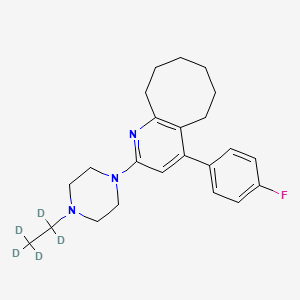
Blonansérine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blonanserin D5 is a deuterium-labeled Blonanserin . It is a dopamine D2/5-HT2 receptor antagonist and an atypical antipsychotic .
Molecular Structure Analysis
Blonanserin D5 has a molecular formula of C23H25D5FN3 and a molecular weight of 372.53 . It is a deuterium-labeled version of Blonanserin .Physical and Chemical Properties Analysis
Blonanserin D5 has a molecular formula of C23H25D5FN3 and a molecular weight of 372.53 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Patients féminines jeunes et d'âge moyen
Une étude à bras unique a démontré que la blonansérine améliorait efficacement les symptômes cliniques chez les patientes jeunes et d'âge moyen atteintes de schizophrénie. Le médicament était bien toléré, avec une faible incidence de prise de poids et d'hyperprolactinémie .
Comparaison avec la rispéridone
Une revue systématique et une méta-analyse ont comparé la blonansérine à la rispéridone pour le traitement de la schizophrénie. Bien que les deux médicaments aient montré une efficacité, cette étude visait à fournir des preuves pharmacothérapeutiques fiables pour la pratique clinique .
Mécanisme D'action
Safety and Hazards
Blonanserin D5 is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . In terms of its use as a medication, Blonanserin significantly improved the symptoms of schizophrenia in female patients aged 18–40 years; the drug was well tolerated and had a low tendency to cause metabolic side effects, including prolactin elevation in these patients .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Blonanserin-d5, like its parent compound Blonanserin, binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . This interaction with these receptors reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .
Cellular Effects
Blonanserin-d5 has been shown to have significant effects on various types of cells and cellular processes. It has been found to improve the symptoms of schizophrenia in patients, suggesting that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Blonanserin-d5 involves its binding to and inhibition of dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . This leads to a reduction in dopaminergic and serotonergic neurotransmission, which is thought to result in a decrease in the positive and negative symptoms of schizophrenia .
Temporal Effects in Laboratory Settings
The effects of Blonanserin-d5 over time in laboratory settings have been observed in several studies. For instance, a study found that Blonanserin significantly improved the symptoms of schizophrenia in female patients aged 18–40 years over a 12-week period .
Metabolic Pathways
Blonanserin-d5 is rapidly absorbed, and its metabolism involves immediate plasma concentration elevation of the N-oxide form (M2) and gradual rises of the N-deethylated form (M1) and its downstream metabolites .
Transport and Distribution
Blonanserin, the parent compound, has a volume of distribution in the central nervous system greater than that in the periphery .
Subcellular Localization
Studies on Blonanserin have shown that it binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A, suggesting that it may be localized to areas of the cell where these receptors are present .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGOZDAJGBALKS-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
